molecular formula C22H25BF7NO2 B8214479 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate

Cat. No.: B8214479
M. Wt: 479.2 g/mol
InChI Key: FTMSNUULRGILPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the reaction of 5,7-di-tert-butyl-3-hydroxybenzo[d]oxazole with 4-(trifluoromethoxy)benzyl bromide under basic conditions to form the intermediate compound. This intermediate is then treated with tetrafluoroboric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives, while reduction can produce various hydroxy or alkoxy derivatives .

Scientific Research Applications

5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5,7-ditert-butyl-3-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3NO2.BF4/c1-20(2,3)14-11-17(21(4,5)6)19-18(12-14)26(13-27-19)15-7-9-16(10-8-15)28-22(23,24)25;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMSNUULRGILPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=C(C=C3)OC(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BF7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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